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Compound of Interest

Compound Name:
Dimethyl 2,2-

dimethylpentanedioate

CAS No.: 13051-32-6

Cat. No.: B080528 Get Quote

Compound Identity & Significance
Dimethyl 2,2-dimethylpentanedioate is a critical diester intermediate used in the synthesis of

gem-dimethyl-substituted pharmaceutical analogs. Its structural asymmetry—distinguished by a

quaternary carbon at the

-position relative to one ester group and a methylene chain at the other—presents a unique
spectroscopic signature essential for distinguishing it from its symmetric isomer, dimethyl 3,3-
dimethylpentanedioate.

Attribute Details

IUPAC Name Dimethyl 2,2-dimethylpentanedioate

Common Name Dimethyl 2,2-dimethylglutarate

CAS Registry Number 13051-32-6

Molecular Formula

Molecular Weight 188.22 g/mol

Precursor
2,2-Dimethylglutaric acid (CAS 681-57-2) or

Anhydride (CAS 2938-48-9)
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Synthesis & Purification Protocol
To ensure the integrity of the spectroscopic data presented below, the compound must be

synthesized with high regiochemical purity. The most robust method involves the methanolysis

of 2,2-dimethylglutaric anhydride, which prevents the formation of unwanted regioisomers

common in direct alkylation strategies.

Optimized Protocol: Anhydride Ring Opening
Reagents: 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione (2,2-Dimethylglutaric anhydride),

Methanol (anhydrous), Trimethylsilyl chloride (TMSCl).

Mechanism: Acid-catalyzed nucleophilic acyl substitution. TMSCl generates anhydrous HCl

in situ, driving the esterification of the ring-opened acid.

Step-by-Step Workflow:

Dissolution: Dissolve 20.0 g (141 mmol) of 2,2-dimethylglutaric anhydride in 140 mL of

anhydrous methanol under nitrogen.

Activation: Add TMSCl (7.64 g, 70.3 mmol) dropwise. Note: Exothermic reaction; control

temperature.

Reflux: Heat the mixture to 60°C for 3.5 hours.

Workup: Concentrate in vacuo to remove solvent and volatiles.

Neutralization: Dissolve residue in EtOAc, wash with saturated

(to remove any unreacted acid), then brine.

Purification: Dry over

, filter, and concentrate. Distillation (bp ~85°C at 0.5 mmHg) yields the pure diester.

Start: 2,2-Dimethylglutaric Anhydride
(CAS 2938-48-9)

Add MeOH + TMSCl
(In situ HCl generation)

Reaction: 60°C, 3.5h
Ring Opening + Esterification

Workup: Conc. -> EtOAc -> NaHCO3 Wash
(Removes Acid)

Final Product: Dimethyl 2,2-dimethylpentanedioate
(>98% Purity)
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Figure 1: Synthesis workflow via anhydride methanolysis ensuring high regiochemical purity.

Spectroscopic Profile
The following data establishes the "fingerprint" of the molecule. The key to validating this

structure is the absence of symmetry in the NMR signals, contrasting with the 3,3-dimethyl

isomer.

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)
The proton spectrum is characterized by two distinct methylene triplets and two distinct

methoxy environments (though often overlapping).
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

3.66 Singlet (s) 3H (C5)

Ester methoxy

(distal to gem-

dimethyl).

3.64 Singlet (s) 3H (C1)

Ester methoxy

(proximal to

gem-dimethyl).

2.32 Triplet (t) 2H

-methylene to

C5-carbonyl.

Hz.[1]

1.88 Triplet (t) 2H

-methylene

(adjacent to

quaternary C2).

Hz.[1]

1.19 Singlet (s) 6H

Gem-dimethyl

group (shielded

by quaternary

center).

Expert Insight (Differentiation):

Vs. 3,3-Isomer: The 3,3-dimethyl isomer (MeOOC-

-

-

-COOMe) would show two singlets for the methylene groups (isolated by the quaternary
carbon) at ~2.4 ppm. The presence of triplets at 2.32 and 1.88 ppm in the 2,2-isomer
confirms the contiguous
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spin system.

C NMR (100 MHz,

)
The carbon spectrum confirms the non-equivalence of the carbonyls.

Shift (

, ppm)
Type Assignment Notes

177.8 C=O (C1)

Hindered ester

carbonyl (adjacent to

quaternary C).

173.9 C=O (C5)
Unhindered ester

carbonyl.

51.6

Methoxy carbons

(may resolve into two

peaks: 51.6, 51.4).

41.2 C2

Quaternary carbon

carrying gem-

dimethyls.

34.8 C3
Methylene adjacent to

quaternary C.

29.7 C4
Methylene adjacent to

carbonyl.

25.1
Gem-dimethyl

carbons.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by ester functionalities and aliphatic stretches.

1735 - 1745 cm
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(Strong): C=O stretching. Often appears as a broadened or split band due to the two
chemically distinct ester environments.

2950 - 2980 cm

(Medium): C-H stretching (asymmetric/symmetric methyl and methylene).

1150 - 1250 cm

(Strong): C-O-C stretching (ester linkage).

1460 - 1475 cm

: C-H bending (scissoring) of methylene/methyls.

C. Mass Spectrometry (GC-MS)
Molecular Ion (

): m/z 188 (Weak or absent, typical for aliphatic esters).

Base Peak: m/z 129 or 157.

Fragmentation Pattern:

m/z 157 (

): Loss of methoxy group (

).

m/z 129 (

): Loss of carbomethoxy group (

).

m/z 88: McLafferty rearrangement product characteristic of esters with

-hydrogens (available on the C4 position relative to C1 carbonyl).
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Logical Validation (Self-Check)
To verify your sample is the correct isomer:

Check the Methylene Region (1.8 - 2.4 ppm): Do you see triplets?

Yes: It is the 2,2-dimethyl isomer (contiguous

).

No (Singlets): It is the 3,3-dimethyl isomer (isolated

groups).

Check the Carbonyls (

C NMR):

Do you see two distinct carbonyl signals (~4 ppm apart)?

Yes: Asymmetry confirmed (2,2-isomer).

No (Single peak): Symmetry confirmed (3,3-isomer).

Unknown Sample
(Dimethyl dimethylpentanedioate)

1H NMR Analysis
(Methylene Region)

Result: Singlets
(Isolated CH2)

Result: Triplets
(Coupled CH2-CH2)

Identify: 3,3-Isomer
(Symmetric)

Identify: 2,2-Isomer
(Target Compound)
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Figure 2: Decision tree for distinguishing 2,2-dimethyl vs. 3,3-dimethyl isomers via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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